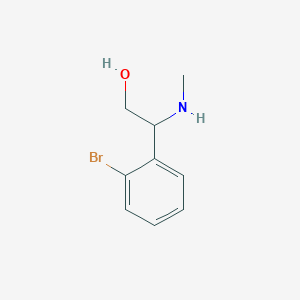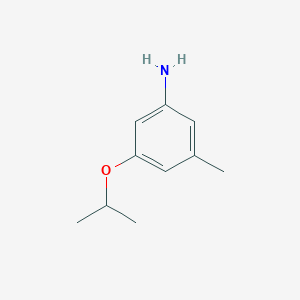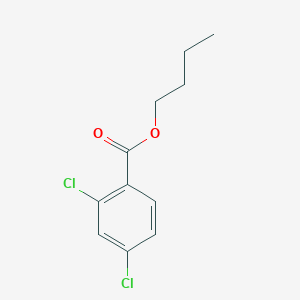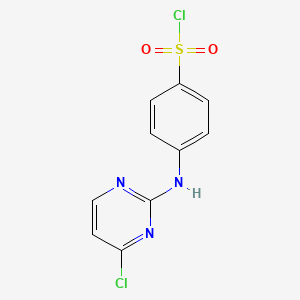![molecular formula C13H19F3N2O B12115156 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- CAS No. 954575-87-2](/img/structure/B12115156.png)
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- is an organic compound with a complex structure that includes both an ethylenediamine backbone and a trifluoromethoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-ethanediamine and 2-(trifluoromethoxy)benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 1,2-ethanediamine with 2-(trifluoromethoxy)benzaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The final step involves the alkylation of the amine with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow processes and the use of catalysts to improve yield and efficiency. The reaction conditions would be carefully controlled to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any imine or nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylenediamine backbone, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N1,N1-diethyl-: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially less effective in certain applications.
1,2-Ethanediamine, N1,N1-dimethyl-1-phenyl-: Contains a phenyl group but lacks the trifluoromethoxy substitution, which can affect its chemical reactivity and binding properties.
Uniqueness
1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]- is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high specificity and stability, such as in drug design and catalysis.
Propriétés
Numéro CAS |
954575-87-2 |
|---|---|
Formule moléculaire |
C13H19F3N2O |
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
N,N-diethyl-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H19F3N2O/c1-3-18(4-2)11(9-17)10-7-5-6-8-12(10)19-13(14,15)16/h5-8,11H,3-4,9,17H2,1-2H3 |
Clé InChI |
ALGYGDZFSQOXAW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CN)C1=CC=CC=C1OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



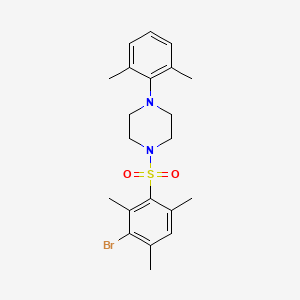

![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)




![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
